4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that combines the structural features of furan and oxazepine rings. This compound is of interest due to its potential pharmacological properties and its unique chemical structure, which allows for diverse chemical reactivity and applications in various fields of research.
Scientific Research Applications
4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Future Directions
The future directions for the research on “4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives could involve further exploration of their pharmacological activities . Additionally, the development of new synthetic protocols to construct these compounds could also be a promising area of future research .
Mechanism of Action
Target of Action
Similar compounds, such as 1,4-benzoxazepines derivatives, have been found to exhibit antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities .
Mode of Action
For instance, 1,4-benzoxazepines derivatives have been found to inhibit acetylcholinesterase (AChE) activity .
Biochemical Pathways
Similar compounds have been associated with the modulation of oxidative stress pathways, potentially through the scavenging of reactive oxygen species (ros) .
Result of Action
Similar compounds, such as 1,4-benzoxazepines derivatives, have been found to exhibit cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Oxazepine Ring: The oxazepine ring is often formed via a cyclocondensation reaction involving an amine and a carbonyl compound.
Coupling of Furan and Oxazepine Rings: The final step involves the coupling of the furan ring with the oxazepine ring. This can be achieved through a nucleophilic substitution reaction where the furan ring is attached to the oxazepine ring via a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxazepine ring can be reduced to form tetrahydro derivatives.
Substitution: Both the furan and oxazepine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxazepine ring can produce tetrahydro derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: Similar structure but contains a sulfur atom instead of oxygen in the oxazepine ring.
4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]diazepine: Contains a nitrogen atom in place of the oxygen in the oxazepine ring.
Uniqueness
4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to its specific combination of furan and oxazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-6-14-12(4-1)10-15(7-9-17-14)11-13-5-3-8-16-13/h1-6,8H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBRYDAEAXWRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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